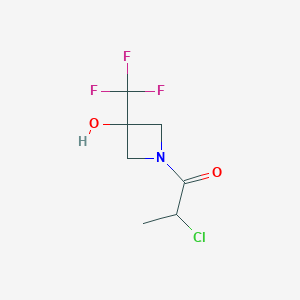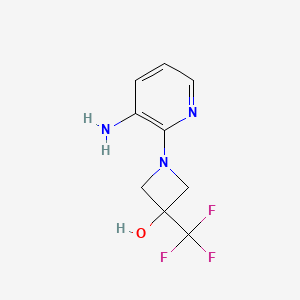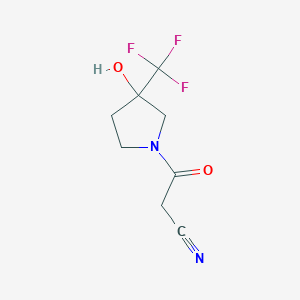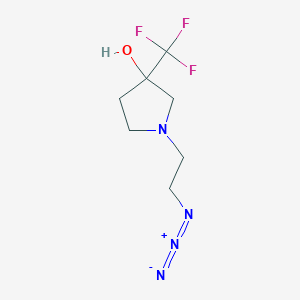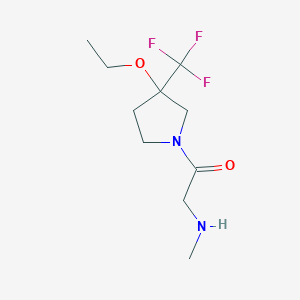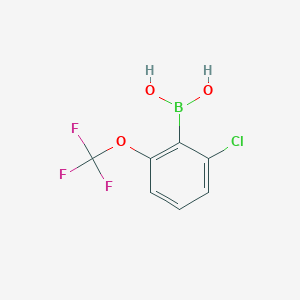
Ácido 2-cloro-6-(trifluorometoxi)fenilborónico
Descripción general
Descripción
“2-Chloro-6-(trifluoromethoxy)phenylboronic acid” is a type of boronic acid that has a trifluoromethoxy group attached to the phenyl ring . It is used as a reactant in the synthesis of biologically active molecules .
Synthesis Analysis
The synthesis of “2-Chloro-6-(trifluoromethoxy)phenylboronic acid” involves several steps. One method involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .Molecular Structure Analysis
The molecular formula of “2-Chloro-6-(trifluoromethoxy)phenylboronic acid” is C7H5BClF3O3 . The molecular weight is 240.37 . The structure of the molecule includes a phenyl ring with a boronic acid group, a chloro group, and a trifluoromethoxy group .Chemical Reactions Analysis
“2-Chloro-6-(trifluoromethoxy)phenylboronic acid” can undergo several chemical reactions. It can be used in the Suzuki reaction . It can also undergo catalytic protodeboronation .Physical And Chemical Properties Analysis
“2-Chloro-6-(trifluoromethoxy)phenylboronic acid” is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The acidity of the compound can be influenced by the position of the trifluoromethoxy group .Aplicaciones Científicas De Investigación
Síntesis de Aril- y Hetarylfurocumarinas
Este compuesto se utiliza como reactivo para la síntesis de aril- y hetarylfurocumarinas a través de la reacción de Suzuki . La reacción de Suzuki es un tipo de reacción de acoplamiento cruzado, utilizada para formar enlaces carbono-carbono entre dos compuestos orgánicos diferentes.
Síntesis de Et Canthinona-3-carboxilatos
También se utiliza en la síntesis de Et canthinona-3-carboxilatos a partir de Et 4-bromo-6-metoxi-1,5-naftiridina-3-carboxilato a través de un acoplamiento de Suzuki-Miyaura catalizado por Pd y una reacción de amidación catalizada por Cu . Este proceso implica la formación de un enlace carbono-carbono entre dos compuestos orgánicos diferentes.
Preparación de Xantinas
El compuesto se utiliza en la preparación de xantinas a través de un acoplamiento en una sola etapa con diaminouracilo . Las xantinas son un grupo de alcaloides comúnmente utilizados por sus efectos como estimulantes suaves y como broncodilatadores, especialmente en el tratamiento de los síntomas del asma.
Acoplamiento de Suzuki-Miyaura catalizado por Pd
Está involucrado en el acoplamiento de Suzuki-Miyaura catalizado por Pd con 8-bromo-1,5-naftiridin-2-ona . Este es otro ejemplo de una reacción de acoplamiento cruzado utilizada para formar enlaces carbono-carbono.
Síntesis de Moléculas Biológicamente Activas
El compuesto está involucrado en la síntesis de moléculas biológicamente activas, incluidos los inhibidores de la lactato deshidrogenasa para su uso contra la proliferación de células cancerosas . La lactato deshidrogenasa es una enzima que juega un papel significativo en diversas enfermedades, incluido el cáncer.
Preparación de Derivados de Ácido Nitro-fenoxibenzoico
Se utiliza en la preparación de derivados de ácido nitro-fenoxibenzoico para la inhibición de PAI-1 . PAI-1 es una proteína que inhibe la fibrinólisis, el proceso que conduce a la descomposición de los coágulos sanguíneos.
Síntesis de Análogos de PA-824
El compuesto se utiliza en la síntesis de análogos de PA-824 para su uso como fármacos antituberculosos . La tuberculosis es una enfermedad infecciosa grave que afecta los pulmones.
Modulación de la Proteína de la Neurona Motora de Supervivencia
Está involucrado en la modulación de la proteína de la neurona motora de supervivencia . Esta proteína es fundamental para el mantenimiento de las neuronas motoras, y su deficiencia está relacionada con la atrofia muscular espinal, un trastorno genético grave.
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
2-Chloro-6-(trifluoromethoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 2-Chloro-6-(trifluoromethoxy)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is used in the suzuki–miyaura coupling reaction, which is a mild and functional group tolerant reaction . This suggests that the compound may have good stability and bioavailability in certain environments.
Result of Action
The primary result of the action of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a key step in many organic synthesis processes, contributing to the creation of a wide range of complex organic compounds .
Action Environment
The efficacy and stability of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid are influenced by the conditions under which the Suzuki–Miyaura coupling reaction takes place . This reaction is known for its mild and functional group tolerant conditions , suggesting that the compound can perform effectively in a variety of environments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-6-(trifluoromethoxy)phenylboronic acid has several advantages for use in laboratory experiments. It is inexpensive, easy to synthesize, and widely available. In addition, it is a potent inhibitor of several enzymes, which makes it useful for studying the biochemical and physiological effects of these enzymes. However, it also has some limitations. It is not very stable, and it can decompose in the presence of light or heat. In addition, it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for 2-Chloro-6-(trifluoromethoxy)phenylboronic acid. It could be used in the development of new pharmaceuticals or other materials, or it could be used to study the biochemical and physiological effects of different enzymes or other molecules. In addition, it could be used to develop new catalysts for a variety of reactions, or it could be used to study the effects of oxidative stress. Finally, it could be used to develop new methods for the synthesis of organic compounds.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Chloro-6-(trifluoromethoxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of the boronic acid group with palladium catalysts, leading to the formation of new organic compounds. The compound interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes. These interactions are essential for the successful completion of the coupling reaction, making 2-Chloro-6-(trifluoromethoxy)phenylboronic acid a valuable reagent in organic synthesis .
Cellular Effects
The effects of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of specific enzymes and proteins, leading to changes in cellular behavior. For instance, 2-Chloro-6-(trifluoromethoxy)phenylboronic acid has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Chloro-6-(trifluoromethoxy)phenylboronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and other nucleophiles, which can lead to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s role in biochemical reactions and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid can change over time. The compound’s stability and degradation are important factors to consider in experimental design. Studies have shown that 2-Chloro-6-(trifluoromethoxy)phenylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to changes in cellular function, highlighting the importance of monitoring its stability and degradation in experimental setups .
Dosage Effects in Animal Models
The effects of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid vary with different dosages in animal models. Low doses of the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular behavior and metabolism. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage optimization in experimental studies. These findings underscore the need for careful consideration of dosage when using 2-Chloro-6-(trifluoromethoxy)phenylboronic acid in animal models .
Transport and Distribution
The transport and distribution of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Studies have shown that 2-Chloro-6-(trifluoromethoxy)phenylboronic acid can be efficiently transported across cell membranes, allowing it to reach its target sites within cells .
Subcellular Localization
The subcellular localization of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that 2-Chloro-6-(trifluoromethoxy)phenylboronic acid exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical reactions .
Propiedades
IUPAC Name |
[2-chloro-6-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-4-2-1-3-5(6(4)8(13)14)15-7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZKMKCNEQHESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



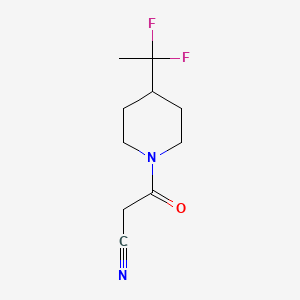

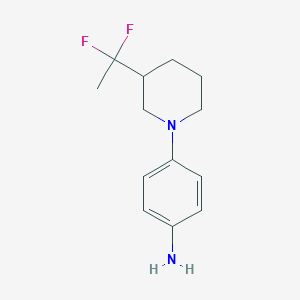
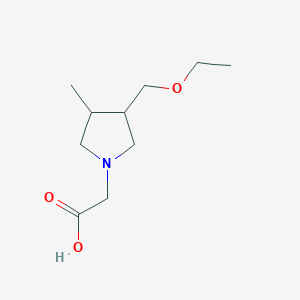
![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1492832.png)
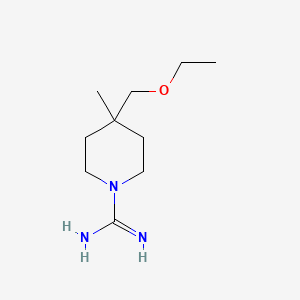
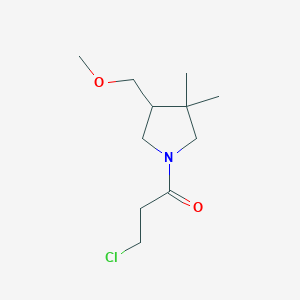
![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1492841.png)
